4,4-Difluoro-3-morpholinobutanoic acid

Physical chemistry Drug design Bioisosterism

4,4-Difluoro-3-morpholinobutanoic acid (CAS 2172547-39-4) is a synthetic, fluorinated organic compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol. It belongs to the class of gamma-amino acid derivatives, characterized by a morpholine ring at the beta-position and a gem-difluoro substitution at the gamma-terminus of a butanoic acid scaffold.

Molecular Formula C8H13F2NO3
Molecular Weight 209.193
CAS No. 2172547-39-4
Cat. No. B2586305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3-morpholinobutanoic acid
CAS2172547-39-4
Molecular FormulaC8H13F2NO3
Molecular Weight209.193
Structural Identifiers
SMILESC1COCCN1C(CC(=O)O)C(F)F
InChIInChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13)
InChIKeyTUJQSTIBYQIALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-3-morpholinobutanoic acid (CAS 2172547-39-4): A Differentiated Fluorinated Morpholine Building Block


4,4-Difluoro-3-morpholinobutanoic acid (CAS 2172547-39-4) is a synthetic, fluorinated organic compound with the molecular formula C8H13F2NO3 and a molecular weight of 209.19 g/mol [1]. It belongs to the class of gamma-amino acid derivatives, characterized by a morpholine ring at the beta-position and a gem-difluoro substitution at the gamma-terminus of a butanoic acid scaffold. The compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology , where the difluoromethylene group acts as a strategic bioisostere, offering distinct physicochemical modulation compared to non-fluorinated or regioisomeric analogs.

Why Direct Substitution of 4,4-Difluoro-3-morpholinobutanoic acid with Non-Fluorinated or Regioisomeric Analogs is Not Scientifically Valid


Procurement decisions that treat 4,4-difluoro-3-morpholinobutanoic acid as interchangeable with its closest analogs, such as the non-fluorinated 3-morpholinobutanoic acid or regioisomeric difluoro variants, overlook critical, quantifiable differences in physicochemical properties that directly determine downstream performance. The gem-difluoro group at the 4-position is not merely a spectator substituent; it introduces a strong electron-withdrawing effect that alters the acidity of the carboxylic acid, modulates molecular lipophilicity, and increases the number of hydrogen bond acceptors [1]. These changes are fundamental to reactivity, metabolic stability, and target engagement in drug discovery programs. The evidence below demonstrates why generic substitution introduces unacceptable variability and risks project failure.

Quantitative Differentiation Evidence for 4,4-Difluoro-3-morpholinobutanoic acid Against the Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity via gem-Difluoro Substitution Relative to the Non-Fluorinated Analog

The 4,4-difluoro substitution in the target compound increases the Hydrogen Bond Acceptor (HBA) count from 4 in the non-fluorinated analog 3-morpholinobutanoic acid to 6, directly impacting intermolecular interactions and target binding potential [1][2].

Physical chemistry Drug design Bioisosterism

Modulation of Molecular Lipophilicity (XLogP3-AA) by the gem-Difluoro Motif

The target compound exhibits a computed XLogP3-AA of -2, representing a measurable increase in lipophilicity compared to the non-fluorinated analog 3-morpholinobutanoic acid, which has an XLogP3-AA of -2.5 [1][2]. This shift is consistent with the well-known effect of fluorine substitution in modulating logD and passive membrane permeability.

Medicinal chemistry ADME Lipophilicity

Increased Molecular Weight and Topological Complexity from Fluorination

The introduction of two fluorine atoms results in a molecular weight of 209.19 g/mol for the target compound, compared to 173.21 g/mol for the non-fluorinated analog, with a corresponding increase in the Heavy Atom Count from 12 to 14 [1][2].

Chemical properties Lead optimization Fragment-based drug design

Potential Acidity Modulation: Class-level Inference from the gem-Difluoro Motif

While experimental pKa values for this precise scaffold are not reported in primary literature accessible via non-excluded sources, the well-characterized electron-withdrawing effect of a gem-difluoro group alpha to a carboxylic acid (as in 4,4-difluoro-3-morpholinobutanoic acid) is predicted to lower the pKa of the acid functionality relative to non-fluorinated analogs [1]. This class-level inference is a foundational principle in medicinal chemistry.

Physicochemical properties Drug metabolism Pharmacokinetics

Scientifically Validated Application Scenarios for 4,4-Difluoro-3-morpholinobutanoic acid


As a Physicochemically Differentiated Building Block in Fragment-Based Drug Discovery (FBDD) Libraries

Given its quantifiably higher HBA count (+2) and increased lipophilicity (ΔXLogP = +0.5) relative to non-fluorinated morpholine acids [1][2], this compound serves as an ideal fragment for constructing diverse libraries aimed at exploring novel binding interactions. Its distinct profile increases the probability of identifying hits with improved ligand efficiency and novel binding modes compared to libraries built solely with non-fluorinated analogs.

As a Synthetic Intermediate for Bioisosteric Replacement of Carboxylic Acid Moieties in Peptidomimetics

The gem-difluoro group alpha to the carboxylic acid is a classic bioisostere for a thiol or alcohol in certain protease inhibitor programs [1]. The computed property differentiation supports its use as a specialized intermediate where the combination of altered acidity (class-level inference) and hydrogen bonding capacity is required, setting it apart from 4,4,4-trifluoro or non-fluorinated regioisomers for specific conformational and electrostatic constraints.

As a Probe for Studying the Effect of Bioisosteric Fluorination on Central Nervous System (CNS) Drug Properties

The subtle increase in lipophilicity (XLogP -2 vs -2.5) combined with a predicted pKa shift places this compound in a unique chemical space for testing the 'fluorination walk' concept on CNS penetration and target engagement. The morpholine motif is a known privileged structure for CNS targets, and the 4,4-difluoro derivative provides a critical data point for structure-property relationship (SPR) studies that cannot be obtained using the non-fluorinated or trifluoromethyl analogs [1][2].

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